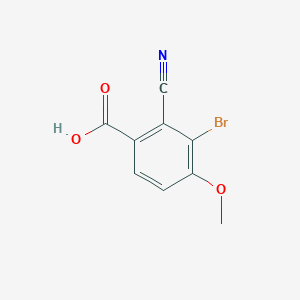

3-Bromo-2-cyano-4-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-bromo-2-cyano-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-7-3-2-5(9(12)13)6(4-11)8(7)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHLRDFTXGYILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Initial Functionalization

p-Methoxybenzoic acid serves as the core aromatic substrate due to its methoxy substituent, which influences regioselectivity during subsequent halogenation and substitution reactions. The initial step involves selective bromination at the para position relative to the methoxy group.

- Method : Bromination in acetic acid with catalytic ferric chloride (FeCl₃) under controlled temperature (20-60°C) for 1-5 hours, followed by reflux at 70°C for 0.5-5 hours, yields 3-bromo-4-methoxybenzoic acid with high purity and yield (~70%).

Data Table 1: Bromination of p-Methoxybenzoic Acid

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Bromine + Glacial Acetic Acid + FeCl₃, 20-60°C | 3-Bromo-4-methoxybenzoic acid | ~70% | Regioselective para-bromination |

Conversion to the Corresponding Acid Chloride

The acid chloride derivative enhances reactivity for subsequent transformations.

- Method : Treatment of 3-bromo-4-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux produces 3-bromo-4-methoxybenzoyl chloride efficiently (>96.8%).

Data Table 2: Acid Chloride Formation

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 2 | Thionyl chloride + Reflux | 3-Bromo-4-methoxybenzoyl chloride | >96% | Excess SOCl₂ removed by distillation |

Introduction of the Nitrile Group

The nitrile group is introduced via nucleophilic substitution of the aromatic ring, typically through cyanation.

- Method : Using cuprous cyanide (CuCN) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), the acid chloride reacts to form 3-bromo-4-methoxybenzonitrile . This step involves refluxing for several hours, followed by work-up involving decomposition of nitrile complexes with ferric chloride and purification by distillation.

Data Table 3: Nitrile Substitution

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 3 | Cuprous cyanide + NMP, reflux | 3-Bromo-4-methoxybenzonitrile | ~68% | Purified via vacuum distillation |

Final Hydrolysis to Carboxylic Acid

If the nitrile is initially synthesized as an ester or intermediate, hydrolysis under acidic or basic conditions yields the target 3-bromo-2-cyano-4-methoxybenzoic acid .

- Method : Acidic hydrolysis using hydrochloric acid or basic hydrolysis with sodium hydroxide, followed by acidification, yields the free acid with high purity.

Summary of the Synthetic Route

Research Findings and Notes

- The regioselectivity of bromination is crucial; directing groups like methoxy and nitrile influence the position of substitution.

- The nitrile group can be introduced via nucleophilic aromatic substitution on acid chlorides or via Sandmeyer-type reactions if suitable diazonium intermediates are prepared.

- The entire process is optimized for high yield and purity, with purification steps including recrystallization and vacuum distillation.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-2-cyano-4-methoxybenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used under inert atmosphere conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids are formed.

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound with altered functional groups.

Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 3-Bromo-2-cyano-4-methoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of brominated and cyano-substituted benzoic acids on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, 3-Bromo-2-cyano-4-methoxybenzoic acid is used in the synthesis of agrochemicals and pharmaceuticals. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Bromo-2-cyano-4-methoxybenzoic Acid and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Relative to COOH) | Key Functional Groups | Inferred Properties |

|---|---|---|---|---|---|---|

| 3-Bromo-2-cyano-4-methoxybenzoic acid | Not provided | C9H6BrNO3 | 256.06 | 2-CN, 3-Br, 4-OCH3 | Cyano, Bromo, Methoxy | High acidity (CN EWG), moderate solubility |

| 3-Bromo-4-methoxybenzoic acid | 99-58-1 | C8H7BrO3 | 230.04 | 3-Br, 4-OCH3 | Bromo, Methoxy | Lower acidity (no CN), higher lipophilicity |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 256519-02-5 | C8H7BrO4 | 247.05 | 3-Br, 4-OCH3, 5-OH | Bromo, Methoxy, Hydroxy | Higher acidity (OH), hydrogen bonding capacity |

| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | C8H7BrO2 | 215.05 | 4-Br, 3-CH3 | Bromo, Methyl | Lower acidity (CH3 EDG), higher volatility |

Substituent Effects on Acidity

- Cyano Group (CN): The ortho-positioned cyano group in 3-bromo-2-cyano-4-methoxybenzoic acid significantly enhances the acidity of the carboxylic acid group due to its strong electron-withdrawing nature.

- Hydroxy vs. Methoxy : In 3-bromo-5-hydroxy-4-methoxybenzoic acid, the para-hydroxy group increases acidity compared to methoxy, as hydroxyl can deprotonate more readily .

Solubility and Physicochemical Behavior

- Polarity: The cyano and methoxy groups in the target compound increase polarity compared to methyl-substituted analogs, suggesting lower organic solvent solubility but higher aqueous solubility at low pH .

Q & A

Q. What are the key synthetic routes for 3-Bromo-2-cyano-4-methoxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with bromination of a benzoic acid derivative (e.g., using N-bromosuccinimide or Br₂), followed by cyano group introduction via nucleophilic substitution (e.g., KCN/CuCN). The methoxy group is introduced using methylating agents (e.g., CH₃I/K₂CO₃). Optimization includes:

- Temperature Control : Maintaining 0–5°C during bromination to minimize side products .

- Catalyst Use : Pd-based catalysts for cyanation to enhance regioselectivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing 3-Bromo-2-cyano-4-methoxybenzoic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy at δ 3.9 ppm) .

- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (COOH stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₆BrNO₃: theoretical 256.95 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Drug Intermediate : Serves as a precursor for kinase inhibitors due to its electron-withdrawing groups (bromo, cyano) enhancing binding to ATP pockets .

- Biochemical Probes : Functionalization via Suzuki-Miyaura coupling to generate biaryl analogs for target validation .

Advanced Research Questions

Q. How can researchers address competing substitution reactions during synthesis?

- Methodological Answer : Competing reactions (e.g., over-bromination or methoxy displacement) are mitigated by:

- Regioselective Protection : Temporarily protecting the carboxylic acid group as a methyl ester to direct bromination to the desired position .

- Stepwise Functionalization : Sequential addition of substituents (bromo → cyano → methoxy) to reduce steric hindrance and electronic clashes .

- Kinetic Monitoring : Using TLC or HPLC to track reaction progress and halt at intermediate stages .

Q. What strategies are effective in analyzing and resolving contradictions in reaction yield data?

- Methodological Answer :

- Design of Experiments (DoE) : Statistical models (e.g., factorial design) to identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield .

- By-product Analysis : LC-MS or GC-MS to detect impurities (e.g., de-brominated or over-alkylated products) and adjust conditions .

- Reproducibility Checks : Repeating reactions under controlled atmospheres (e.g., inert gas) to exclude oxygen/moisture interference .

Q. How does the electronic effect of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromo Group : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Heck). Electron-withdrawing cyano/methoxy groups activate the aryl ring, accelerating oxidative addition but may hinder transmetallation .

- DFT Calculations : Computational modeling (e.g., Gaussian) predicts charge distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

- Experimental Validation : Comparing coupling efficiency with analogs lacking methoxy/cyano groups to isolate electronic effects .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.